

A Comparative Analysis of AZD2066 Hydrate and Mavoglurant in Clinical Research

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Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

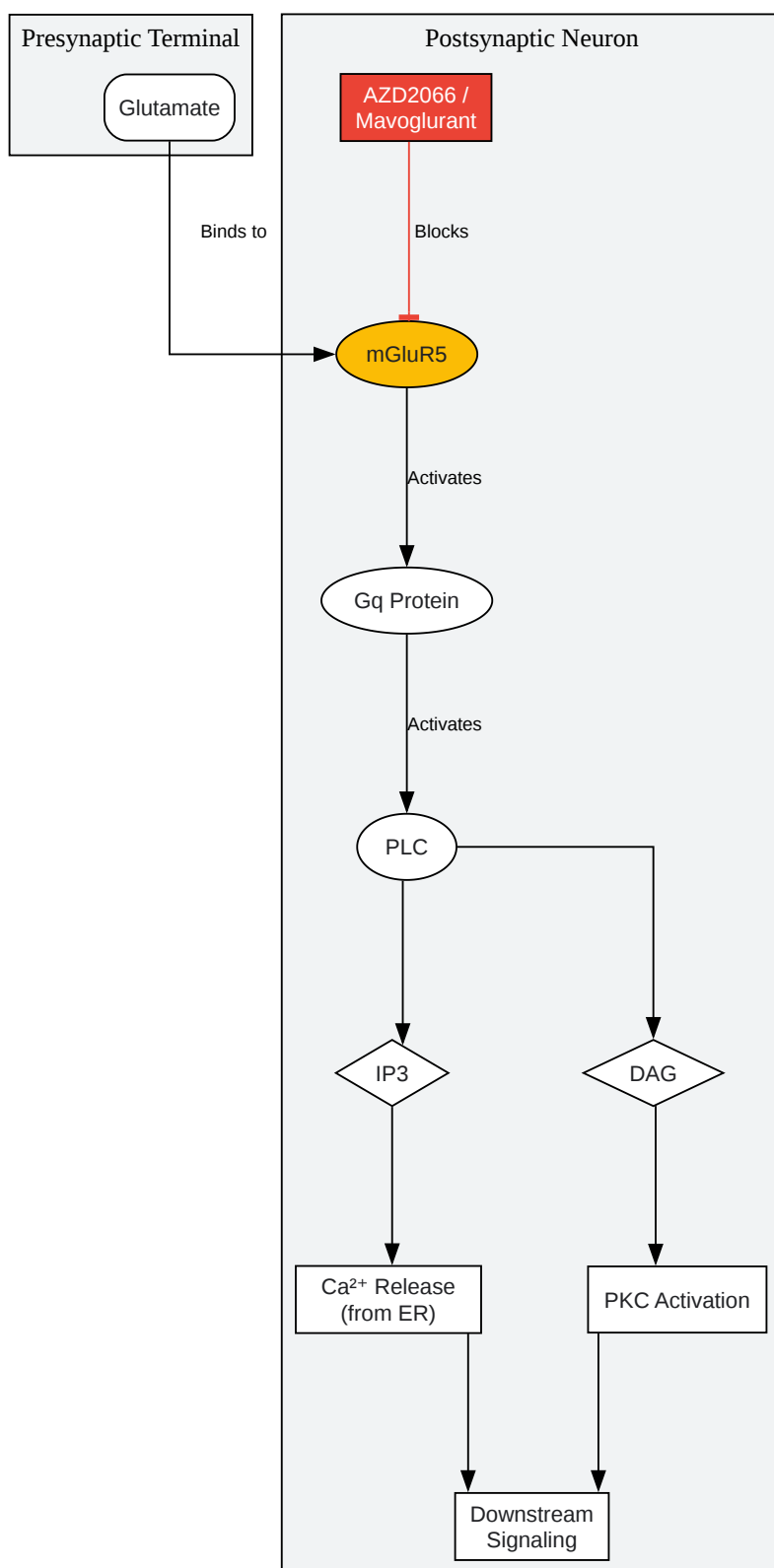
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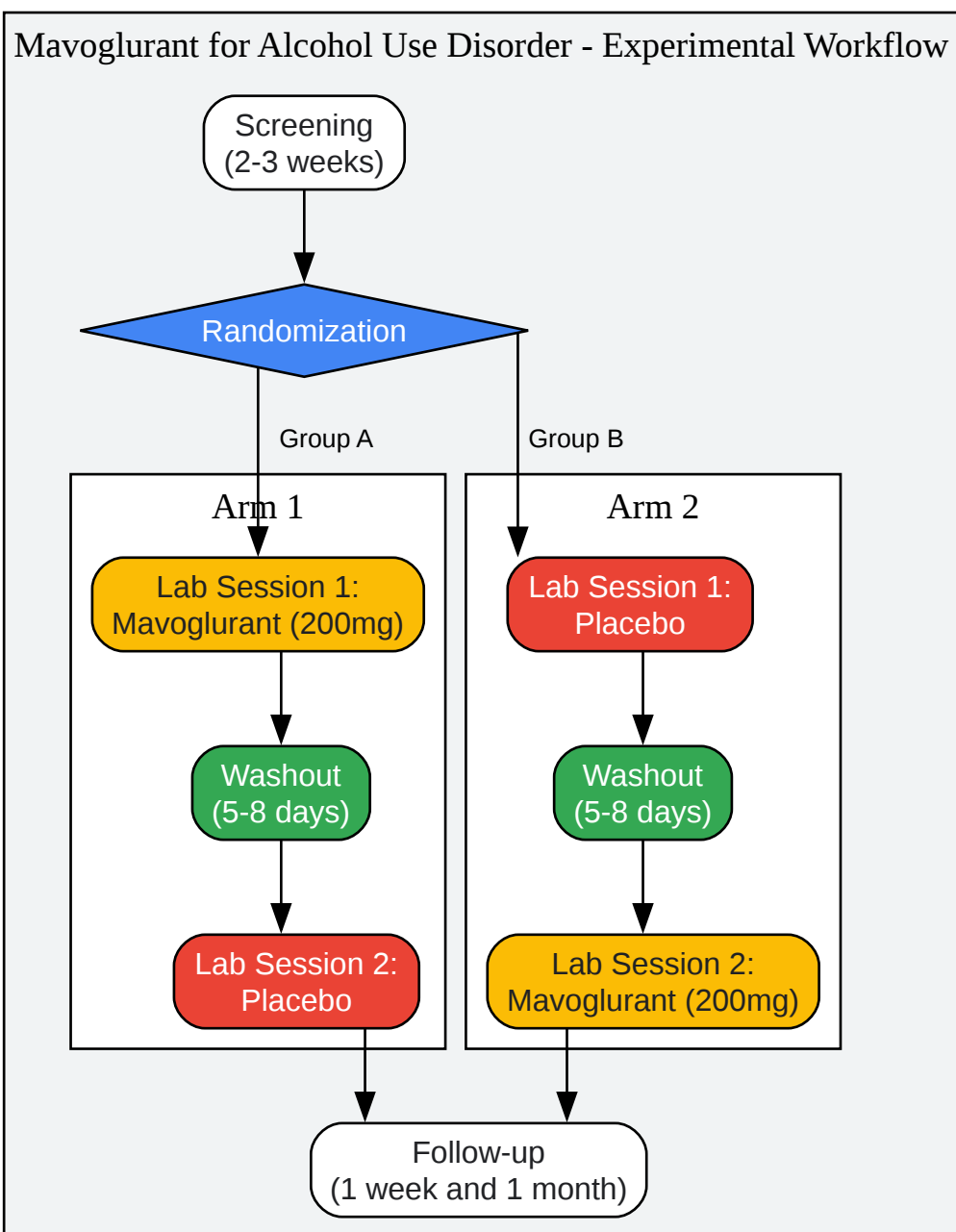
This guide provides a detailed comparison of two investigational drugs, AZD2066 hydrate and mavoglurant, both of which are selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating synaptic plasticity and neuronal excitability. While both compounds target the same receptor, their clinical development paths and findings have varied. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective clinical trial data, experimental protocols, and mechanisms of action.

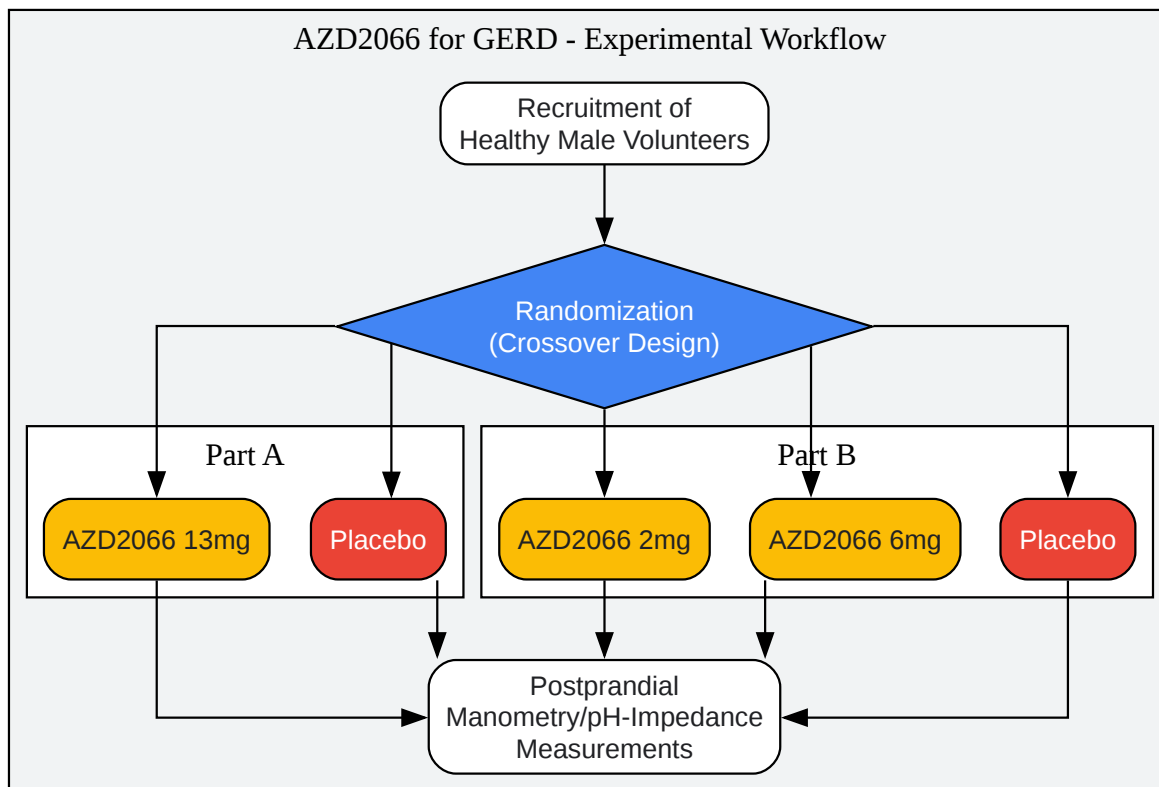
Mechanism of Action: Targeting the mGluR5 Receptor

Both AZD2066 and mavoglurant function as non-competitive antagonists of the mGluR5 receptor.^{[1][2]} Overactivation of this receptor has been linked to the pathophysiology of several conditions, making it a key target for therapeutic intervention.^[3] By blocking mGluR5, these drugs aim to modulate glutamatergic signaling and reduce abnormal neuronal activity that contributes to symptoms of various disorders.^[3]

The signaling pathway illustration below depicts the mechanism of action for mGluR5 antagonists like AZD2066 and mavoglurant.







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